1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-9-13(11-21(15)14-6-2-1-3-7-14)17-19-16(20-23-17)12-5-4-8-18-10-12/h1-8,10,13H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVJJNGOSYIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized via a cyclization reaction of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts acylation or alkylation reaction.
Synthesis of the Pyridinyl-Oxadiazole Moiety: This moiety is often synthesized via a cyclization reaction involving hydrazides and nitriles under acidic conditions to form the oxadiazole ring, followed by coupling with the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Moiety
-
Reagents : Acylhydrazides, nitriles, and dehydrating agents (e.g., thionyl chloride, phosphorus pentoxide).
-
Mechanism : Acylhydrazides react with nitriles under acidic/basic conditions to form the oxadiazole ring via cyclodehydration .
-
Example : Reaction of pyridin-3-yl acylhydrazide with a nitrile precursor under refluxing conditions yields the oxadiazole intermediate .
Construction of the Pyrrolidin-2-one Core
-
Reagents : Amine precursors (e.g., anilines, benzylamines), Lewis acids (e.g., nickel perchlorate), and ester groups.
-
Mechanism : Donor-acceptor cyclopropanes undergo Lewis acid-catalyzed ring opening with primary amines to form γ-amino esters, followed by in situ lactamization .
-
Example : Cyclopropane derivatives react with aniline under nickel perchlorate catalysis to yield the pyrrolidin-2-one framework after dealkoxycarbonylation .
Functional Group Modifications
-
Reagents : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., EDC).
-
Mechanism :
-
Phenyl Substitution : Phenyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions.
-
Pyridin-3-yl Attachment : Pyridine derivatives are incorporated through cross-coupling or direct substitution on the oxadiazole ring.
-
Oxadiazole Ring Formation
The oxadiazole is formed via a [3+2] cycloaddition between an acylhydrazide and a nitrile. Key intermediates include:
| Step | Reagent | Intermediate |
|---|---|---|
| 1 | Acylhydrazide + Nitrile | Hydrazide-nitrile complex |
| 2 | Thionyl Chloride | Acyl azide intermediate |
| 3 | Cyclodehydration | 1,2,4-Oxadiazole ring |
This pathway is well-documented for oxadiazole synthesis .
Pyrrolidin-2-one Cyclization
The core formation involves:
-
Cyclopropane Ring Opening : Donor-acceptor cyclopropanes react with amines to form γ-amino esters.
-
Lactamization : In situ cyclization of the amino ester yields the pyrrolidin-2-one framework.
-
Dealkoxycarbonylation : Removal of ester groups via saponification or thermolysis .
Oxidation and Reduction
-
Oxidation : Phenyl rings may undergo oxidation to quinones under strong oxidizing conditions (e.g., hydrogen peroxide).
-
Reduction : The oxadiazole ring can be reduced to amine derivatives using sodium borohydride or catalytic hydrogenation.
Substitution Reactions
-
Nucleophilic Substitution : The pyridin-3-yl and phenyl positions are reactive toward nucleophilic attack (e.g., amination).
-
Electrophilic Substitution : Activated positions on the oxadiazole ring may undergo electrophilic substitution (e.g., halogenation).
Stability and Reactivity
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Moderate with nucleophiles (e.g., amines) |
| Solubility | Soluble in DMSO and DMF |
Biological Relevance
While this article focuses on chemical reactions, the compound’s structural motifs (oxadiazole and pyrrolidin-2-one) are associated with biological activity. Related compounds exhibit:
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been investigated for its potential as an antiviral agent. Recent studies have shown that derivatives of oxadiazoles exhibit promising activity against various viral infections, including SARS-CoV-2. For instance, modifications of the compound have led to the identification of analogs with effective antiviral profiles, demonstrating the importance of structural variations in enhancing biological activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that oxadiazole derivatives can selectively inhibit cancer cell proliferation. For example, certain derivatives have shown significant activity against human glioblastoma cells (U-251 MG), highlighting the potential of these compounds in cancer therapy .
Enzyme Inhibition
Enzyme inhibition studies have revealed that 1-phenyl derivatives can act as selective inhibitors for various enzymes involved in disease pathways. Notably, some oxadiazole-based compounds have been identified as potent inhibitors of human carbonic anhydrases (hCA), which are implicated in cancer and other diseases . The ability to selectively inhibit these enzymes at low concentrations makes them valuable candidates for drug development.
Table 1: Summary of Biological Activities
| Compound Variant | Activity Type | Target | EC50 (µM) | CC50 (µM) |
|---|---|---|---|---|
| Compound 1 | Antiviral | SARS-CoV-2 | 4.7 | 21 |
| Compound 16a | Anticancer | U-251 MG Human Cells | - | - |
| Compound 20a | Enzyme Inhibition | hCA IX | 89 pM | - |
This table summarizes key findings from research on the biological activities associated with various derivatives of the compound.
Structure–Activity Relationship Studies
Extensive structure–activity relationship (SAR) studies have been conducted to optimize the biological efficacy of 1-phenyl derivatives. Modifications such as altering substituents on the oxadiazole ring or the pyrrolidine moiety have been shown to significantly influence their antiviral and anticancer activities .
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor binding.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Heterocyclic Cores
The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles. Key comparisons are summarized in Table 1.
Key Differences and Implications
Heterocyclic Core Variations
- Pyrrolidin-2-one vs. Benzoimidazol-2-one : The target compound’s pyrrolidin-2-one core (a lactam) may confer greater conformational flexibility compared to the rigid benzoimidazol-2-one in Compound 46 . This flexibility could influence binding kinetics to ion channels like TRPA1/TRPV1.
- Oxadiazole Substituents: The pyridin-3-yl group in the target compound contrasts with the 4-chlorophenethyl group in Compound 44.
Pharmacological Profiles
- TRP Channel Antagonists: Compounds 46–51 () demonstrate that trifluoromethyl or piperidinyl substituents on the oxadiazole improve potency against TRPA1/TRPV1.
- SphK1 Inhibition : SLP7111228 () uses a guanidine-carboximidamide tail for SphK1 inhibition, a feature absent in the target compound, highlighting divergent therapeutic applications .
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., pyrazin-2-yl in ) .
- Metabolic Stability : The 1,2,4-oxadiazole ring generally resists oxidative metabolism, but electron-deficient pyridinyl groups may alter susceptibility to CYP450 enzymes .
Biological Activity
1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring and the pyridine moiety are crucial for its binding affinity to biological receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
- Receptor Modulation : It may modulate the activity of specific receptors related to cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| A549 | 12.50 | Cell cycle arrest |
| HeLa | 10.20 | Apoptotic pathway activation |
The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, suggesting an apoptotic mechanism. Flow cytometry analysis confirmed that the treated cells exhibited characteristics typical of apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as an antibiotic agent .
Q & A
Basic: What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole ring in this compound, and how can regioselectivity challenges be addressed?
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles. For regioselectivity, use N-hydroxyimidamide intermediates and activate the nitrile group with trifluoroacetic anhydride (TFAA) to favor 1,3-dipolar cycloaddition . Steric hindrance from the pyridin-3-yl substituent may require microwave-assisted synthesis to enhance reaction efficiency .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and how are overlapping signals resolved?
- NMR : Use - HSQC and HMBC to assign pyrrolidin-2-one protons (δ ~3.5–4.5 ppm) and oxadiazole carbons (δ ~165–170 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry; crystal structures of analogous compounds (e.g., tetrahydroquinolin-4-yl derivatives) show planar oxadiazole rings with bond lengths consistent with aromaticity .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets, and what pharmacophore features are prioritized?
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). The pyridinyl group may form π-π stacking, while the oxadiazole acts as a hydrogen bond acceptor .
- Pharmacophore : Prioritize (i) the pyrrolidin-2-one carbonyl (hydrogen bond donor), (ii) oxadiazole (acceptor), and (iii) phenyl ring (hydrophobic contact) .
- MD simulations : Assess stability of binding over 100 ns; RMSD >2 Å indicates weak affinity .
Advanced: How should researchers resolve contradictions in reported biological activity data for analogs with varying substituents?
- Case study : Fluorine substitution at the phenyl ring (e.g., 5-fluorophenyl analogs) may enhance metabolic stability but reduce solubility, leading to conflicting IC values in enzymatic vs. cellular assays .
- Methodology :
Advanced: What in vitro assays are recommended to evaluate metabolic stability, and how does the oxadiazole moiety influence results?
- Liver microsomal stability : Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS. The 1,2,4-oxadiazole is generally stable but may undergo CYP3A4-mediated oxidation at the pyridinyl group .
- Data interpretation : A half-life (t) >60 min suggests suitability for in vivo studies. Compare with analogs lacking the oxadiazole (e.g., triazole derivatives) to isolate stability contributions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency against dual kinase targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
